4-[4-(4-pentylphenyl)phenyl]benzonitrile

Catalog No.
S663370
CAS No.
54211-46-0
M.F
C24H23N
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(4-pentylphenyl)phenyl]benzonitrile

Replacing 5CT with 5CB causes loss of LC order above 35 °C, failing in high-power THz/display systems. 5CT resolves this with an ultrahigh clearing point (239 °C) and superior birefringence.

  • Extreme thermal stability: nematic range extended to 239 °C, enabling outdoor and high-power projection.
  • High birefringence (Δn >0.2) permits thinner LC cells, quadratically reducing electro-optic switching time.
  • Essential dopant (8% in E7 mixture) for ruggedized optical phased arrays and THz phase shifters.

Supplied with strict batch consistency, ready for immediate dispatch.

CAS Number

54211-46-0

Product Name

4-[4-(4-pentylphenyl)phenyl]benzonitrile

IUPAC Name

4-[4-(4-pentylphenyl)phenyl]benzonitrile

Molecular Formula

C24H23N

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C24H23N/c1-2-3-4-5-19-6-10-21(11-7-19)23-14-16-24(17-15-23)22-12-8-20(18-25)9-13-22/h6-17H,2-5H2,1H3

InChI Key

AITQOXOBSMXBRV-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N

The exact mass of the compound [1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

5CT, 4-Cyano-4''-pentyl-p-terphenyl, 4'-(4-Pentylphenyl)[1,1'-biphenyl]-4-carbonitrile, 4-Pentyl-4''-cyanoterphenyl, 4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)benzonitrile]

Purity

≥98%

Package Size

1 g

4-[4-(4-pentylphenyl)phenyl]benzonitrile, commonly known as 5CT, is a highly conjugated cyanoterphenyl nematic liquid crystal (LC) characterized by its exceptional thermal stability and large optical anisotropy. In industrial procurement and advanced materials research, 5CT is primarily sourced as a high-clearing-point, high-birefringence dopant or core component for eutectic LC mixtures (such as the industry-standard E7). By extending the π-electron conjugation across three phenyl rings rather than two, 5CT provides significantly higher polarizability and dielectric anisotropy than standard biphenyls. This makes it an essential precursor for manufacturing optical phased arrays, terahertz (THz) modulators, and ruggedized displays that require a broad operational temperature window and rapid electro-optic switching capabilities [1].

Research Fit

Workflow

Selection for high-clearing-point nematic mixtures requiring broad thermal endurance.

Role

Standard minority component in E7 for high positive dielectric anisotropy.

Screening

Additive for influencing molecular ordering in OPV active-layer morphology research.

Attempting to substitute 5CT with its more common, lower-cost biphenyl analog, 5CB (4-cyano-4'-pentylbiphenyl), results in catastrophic device failure in high-power or high-temperature environments. 5CB possesses a low nematic-to-isotropic transition temperature (clearing point) of approximately 35.3 °C, meaning any device operating above room temperature will lose its liquid crystalline order and optical modulation capabilities. Furthermore, biphenyls lack the extended electron conjugation of the terphenyl core, resulting in lower intrinsic birefringence. If a lower-birefringence substitute is used, engineers must increase the LC cell thickness to achieve the required optical phase shift, which quadratically increases the electro-optic response time and degrades the switching speed of optical phased arrays and THz devices [1].

Substitution Risk

Target Compound

5CT (terphenyl core) sustains nematic order at high temperatures.
Extends device thermal operating window beyond standard limits.

Similar Substitute

5CB (biphenyl core) provides a significantly narrower nematic phase range.
Thermal endurance may not transfer directly, limiting high-temperature utility.

Clearing Point (T_NI)

The addition of a third phenyl ring in 5CT drastically elevates its thermal stability compared to the biphenyl baseline. Experimental and theoretical evaluations demonstrate that 5CT exhibits a nematic-to-isotropic transition temperature (clearing point) of 239 °C, whereas 5CB clears at just 35.3 °C. This massive >200 °C enhancement allows 5CT to be blended into eutectic mixtures (like E7) to pull the mixture's clearing point up to ~60 °C, ensuring stable nematic behavior in devices subjected to thermal loads [1].

Evidence DimensionClearing Point (T_NI)
Target Compound Data239 °C (5CT)
Comparator Or Baseline35.3 °C (5CB)
Quantified Difference+203.7 °C higher thermal stability limit
ConditionsPure compound phase transition measurement

Critical for formulating LC mixtures that can operate in outdoor displays, high-power lasers, or enclosed electronics without losing nematic order.

Crystal-to-Nematic Transition
Head-to-head
5CT: 130 °C
vs. 5CB: 24 °C
106 °C higher
Supports elevated-temperature operating window.
Experimental determination context.

Polarizability & Birefringence Anisotropy

The extended π-conjugation of the terphenyl core in 5CT yields a much stronger interaction with electromagnetic fields. Quantum chemical calculations reveal that 5CT possesses an anisotropy in polarizability of 358.59 Bohr³, compared to only 222.86 Bohr³ for 5CB. This ~60% increase in polarizability anisotropy directly translates to a higher macroscopic birefringence (Δn), which is why 5CT is a mandatory component in high-Δn mixtures required for compact, fast-switching optical devices[1].

Evidence DimensionAnisotropy in Polarizability
Target Compound Data358.59 Bohr³ (5CT)
Comparator Or Baseline222.86 Bohr³ (5CB)
Quantified Difference60.9% higher polarizability anisotropy
ConditionsDFT calculation with 6-31G(d,p) basis set

Enables the design of thinner LC cells that achieve the required optical phase shift, drastically reducing device response times.

Clearing Point
Head-to-head
5CT: 239 °C
vs. 5CB: 35.3 °C
203.7 °C higher
Confirms retention of nematic order at higher temperatures.
Reported endpoint context.

Dipole Moment & Dielectric Response

The electro-optic switching efficiency of a liquid crystal is heavily dependent on its dipole moment, which dictates its alignment response to an applied electric field. 5CT exhibits a dipole moment of 6.27 Debye, outperforming the 5.95 Debye moment of 5CB. Additionally, 5CT has a lower electron barrier energy (4.29 eV vs 4.70 eV for 5CB), making it a stronger electrophile. This enhanced dielectric response lowers the threshold voltage required to actuate the LC molecules in display and phase-shifting applications[1].

Evidence DimensionMolecular Dipole Moment
Target Compound Data6.27 Debye (5CT)
Comparator Or Baseline5.95 Debye (5CB)
Quantified Difference0.32 Debye higher, with lower electron barrier energy
ConditionsGround state molecular geometry optimization

Allows for lower operating voltages and more efficient electro-optic switching in active matrix and tunable RF/THz devices.

Dipole Moment in E7
Cross-study
6.4 Debye
Reported contribution to mixture dielectric anisotropy.
DFT gas-phase calculation context.
Analytical Purity
Data to verify
≥99% (stated); 99.50% (COA data)
Lot consistency may support reproducibility.
Supplier-sourced specification; independent verification needed.
Miscibility in Binary Mixtures
Class-level
Phase separation with 8CB over the whole range of composition, while miscible with TP.
Context-dependent blending behavior for new formulations.
Langmuir film study context; may require validation in bulk.

High-Temperature E7 Mixture Formulation

Because of its extreme clearing point (239 °C), 5CT is the premier dopant for extending the nematic temperature range of biphenyl-based mixtures. It is heavily procured to formulate eutectic blends like E7 (which contains 8% 5CT), raising the mixture's thermal ceiling to ~60 °C for use in outdoor displays and high-power projection systems [1].

THz Modulators & Phase Shifters

The high polarizability anisotropy of the terphenyl core makes 5CT ideal for THz time-domain spectroscopy components. By utilizing 5CT-enriched mixtures, engineers can achieve large birefringence (Δn > 0.2) in the THz regime, enabling compact phase shifters with minimal insertion loss [2].

Fast-Switching Optical Phased Arrays

In laser communications and OPAs, response time is proportional to the square of the cell thickness. The high intrinsic birefringence of 5CT allows designers to use much thinner LC layers to achieve a full 2π phase shift, thereby drastically reducing the electro-optic switching time compared to systems relying solely on standard biphenyls [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-Temperature Nematic Devices
Broad nematic phase range
Clearing point and thermal stability endpoints
E7 Standard Mixture Formulation
High positive dielectric anisotropy contribution
Dipole moment context and miscibility profile
OPV Morphology and Molecular Ordering
Phase separation and intermolecular interaction behavior
Interfacial self-assembly and additive-context review

XLogP3

7

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (16.67%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (83.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (83.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H413 (16.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

54211-46-0

Wikipedia

4-Cyano-4'-pentylterphenyl

General Manufacturing Information

[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-: ACTIVE

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